4-Chloro-3-fluoroanisole
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 160.57 g/mol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Chloro-3-fluoroanisole has several applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is used in various chemical processes .
Mode of Action
It is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are key biochemical pathways in various chemical processes.
Result of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions , which result in the formation of new carbon–carbon bonds .
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, in which 4-chloro-3-fluoroanisole participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoroanisole can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 4-chloroanisole with a fluorinating agent such as cesium fluoride or potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoroanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the methoxy group acts as an activating group, directing electrophiles to the ortho and para positions relative to itself.
Nucleophilic Aromatic Substitution: The presence of both chlorine and fluorine atoms makes it susceptible to nucleophilic aromatic substitution reactions, where nucleophiles can replace these halogens under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include chlorinating agents like chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid and sulfuric acid.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF are commonly used.
Major Products:
Electrophilic Aromatic Substitution: Products include ortho- and para-substituted derivatives depending on the nature of the electrophile.
Nucleophilic Aromatic Substitution: Products include substituted anisoles where the halogen atoms are replaced by nucleophiles.
Comparison with Similar Compounds
4-Chloroanisole: This compound is similar to 4-Chloro-3-fluoroanisole but lacks the fluorine atom.
3-Fluoroanisole: This compound is similar but lacks the chlorine atom.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVMSTGWFRDCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369146 | |
Record name | 4-Chloro-3-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-29-1 | |
Record name | 1-Chloro-2-fluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights about 4-chloro-3-fluoroanisole can be derived from the research paper?
A1: The research paper primarily focuses on understanding the conformational landscape of this compound using REMPI and MATI spectroscopy []. These techniques provide valuable information about the molecule's vibrational energy levels and ionization energy in its different conformational states (cis and trans isomers). While the paper doesn't explicitly state the molecular formula or weight, it provides spectroscopic data that can be used to infer structural details and energy landscapes of the molecule.
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